REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]#[N:11])=[CH:5][CH:4]=1.Br[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]Br.[H-].[Na+].C1C=CC=CC=1>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([C:10]#[N:11])[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.002 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC#N
|
Name
|
|
Quantity
|
1.886 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
0.579 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
was stirred for 15 minutes at ice bath temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
WAIT
|
Details
|
for 1.5 hours at room temperature
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
The mixture was successively washed with water (3×75 ml), brine (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silicagel (50 g) with petroleum ether-ethyl acetate (5:1) as eluent
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1(CCCCC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.924 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |